molecular formula C10H11NO3 B8505240 2-(Ethylcarbamoyl)benzoic acid

2-(Ethylcarbamoyl)benzoic acid

Cat. No.: B8505240
M. Wt: 193.20 g/mol
InChI Key: UKVAJXRECGGFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylcarbamoyl)benzoic acid is a compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethylamino carbonyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid,2-[(ethylamino)carbonyl]- typically involves the reaction of benzoic acid with ethylamine under controlled conditions. One common method is the nucleophilic substitution reaction, where benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2). The acyl chloride is then reacted with ethylamine to form the desired compound.

Industrial Production Methods

In industrial settings, the production of benzoic acid,2-[(ethylamino)carbonyl]- can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylcarbamoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid,2-[(ethylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-amino-, ethyl ester: Similar structure but with an amino group instead of an ethylamino carbonyl group.

    Benzoic acid, 2-(acetylamino)-: Contains an acetylamino group instead of an ethylamino carbonyl group.

Uniqueness

2-(Ethylcarbamoyl)benzoic acid is unique due to its specific functional group, which imparts distinct chemical and biological properties. The presence of the ethylamino carbonyl group allows for unique interactions and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(ethylcarbamoyl)benzoic acid

InChI

InChI=1S/C10H11NO3/c1-2-11-9(12)7-5-3-4-6-8(7)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

UKVAJXRECGGFJZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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